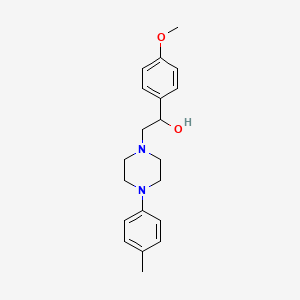

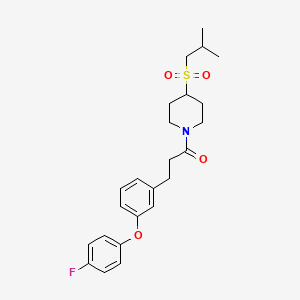

![molecular formula C15H8F2N4OS B2887708 2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-19-3](/img/structure/B2887708.png)

2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .Molecular Structure Analysis

The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. These compounds, including thiadiazol substituted quinazolin-4-(3H)-ones, have shown promising in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some of these compounds were also effective in preventing tumor growth in mice, indicating their potential as anticancer agents (Joseph et al., 2010).

Anti-Inflammatory Activity

New derivatives of 4(3H)-quinazolinones have been synthesized and evaluated for their anti-inflammatory activities. These compounds have demonstrated significant in vitro and in vivo anti-inflammatory effects, highlighting their potential use in the development of anti-inflammatory agents (Thorat et al., 2021).

Antimicrobial Activity

A variety of quinazolinone derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The most potent compounds in this series demonstrated significant inhibitory effects against a range of bacterial and fungal pathogens (Singh et al., 2010).

Anticonvulsant and CNS Depressant Activity

Some novel 2-methyl-3-(1′,3′,4′-thiadiazoyl)-4(3H)quinazolinones have been explored for their anticonvulsant and CNS depressant activities. Notably, one of the synthesized compounds exhibited both anticonvulsant and CNS depressant activities, suggesting their potential use in the treatment of neurological disorders (Mishra et al., 2007).

Antibacterial and Antifungal Activities

Synthesized quinazolin-4(3H)-one derivatives containing a 1,3,4-thiadiazole moiety have been evaluated for their antibacterial and antifungal activities. These studies have revealed compounds with significant inhibition against various phytopathogenic bacteria and fungi, indicating their potential as agricultural microbicides (Wang et al., 2019).

Diuretic Agents

Research has also been conducted on quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. Compounds containing either a thiazole or a 1,3,4-thiadiazole moiety have been prepared and showed promising diuretic activity. This suggests their potential application in the development of new diuretic agents (Maarouf et al., 2004).

Propriétés

IUPAC Name |

2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTTYNKGHSWOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

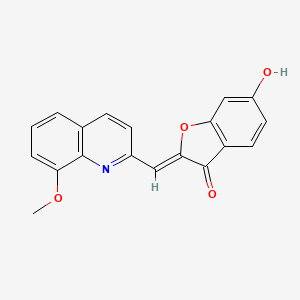

![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)

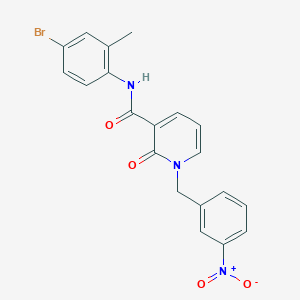

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)

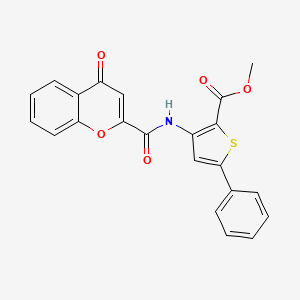

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)